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1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea

QSAR medicinal chemistry structure-activity relationships

Why select this compound? It uniquely combines a 4-chlorophenyl piperazine (privileged for sigma/dopamine receptor affinity) with an extended phenoxyethyl urea side-chain, absent in truncated analogs like CAS 883808-65-9. This extension adds hydrogen-bonding capacity and lipophilic contacts, creating a strategic SAR probe for CNS receptor screening (sigma-1/2, D2/D3/D4, 5-HT1A/2A) and anti-adenovirus replication assays. Predicted clogP 2.76 and tPSA 50.72 Ų indicate BBB permeability potential. With zero published ChEMBL activity, it is an ideal negative-control-like query molecule for benchmarking docking scoring functions. Ensure reproducible research—do not substitute.

Molecular Formula C21H27ClN4O2
Molecular Weight 402.92
CAS No. 1396811-92-9
Cat. No. B2876632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea
CAS1396811-92-9
Molecular FormulaC21H27ClN4O2
Molecular Weight402.92
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H27ClN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27)
InChIKeyBZHSLSWRMTWKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396811-92-9): Structural Identity, Predicted Profile, and Sourcing Baseline


1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396811-92-9; molecular formula C21H27ClN4O2; MW 402.92) is a synthetic urea derivative incorporating a 4-chlorophenyl-substituted piperazine linked via an ethyl spacer to a phenoxyethyl urea moiety [1]. This compound belongs to the piperazine-derived urea privileged structure class, which has been explored across multiple therapeutic target families including antiviral, sigma receptor, TRPV1, and FAAH applications [2]. Critically, the ZINC database (entry ZINC20889927) explicitly records that there is no known activity for this specific compound and that it has not been reported in any ChEMBL-indexed publications [3]. As such, this guide focuses on verifiable structural differentiation, predicted physicochemical properties, and class-level inference from closely related analogs to inform compound selection and procurement decisions where direct biological data are absent.

Why Piperazine Urea Derivatives Cannot Be Interchanged: SAR Sensitivity and the Procurement Relevance of CAS 1396811-92-9


Within the piperazine-derived urea class, seemingly minor structural variations produce substantial shifts in biological activity profiles. In the benchmark anti-adenovirus optimization study by Mazzotta et al. (2020), a library of 67 piperazine urea/thiourea compounds yielded only 12 active derivatives (IC50 0.6–5.1 μM), demonstrating that small substituent changes at the piperazine N4 position and urea side-chain determine whether a compound is active or essentially inactive against HAdV replication [1]. Similarly, Pietrzycka et al. (2006) showed that adding a chlorine atom to the methyl-phenoxy moiety of 1-(phenoxyethyl)-piperazine derivatives decreased antioxidant properties, confirming that halogen position and identity directly modulate biological outcomes [2]. The compound CAS 1396811-92-9 occupies a distinct structural niche: it combines a 4-chlorophenyl piperazine (associated with sigma receptor and dopamine/serotonin receptor affinity in related series) with an extended phenoxyethyl urea side-chain (providing additional hydrogen-bonding capacity and lipophilic contacts absent in truncated analogs such as CAS 883808-65-9). Generic substitution with a different piperazine urea derivative would risk altering target engagement, physicochemical profile, and the very property being investigated, making precise compound selection essential for reproducible research.

Quantitative Differentiation Evidence for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396811-92-9): Head-to-Head Structural and Predicted Property Comparisons


Halogen Substitution Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Analog — Lipophilicity and Electronic Effects on Receptor Binding Potential

The target compound bears a 4-chlorophenyl substituent on the piperazine ring, whereas its closest direct analog (CAS 1396767-05-7) substitutes chlorine with fluorine at the same para position. Using standard Hansch-Leo aromatic substituent constants, chlorine contributes π = +0.71 (lipophilicity) vs. π = +0.14 for fluorine, and σp = +0.23 (electron-withdrawing) vs. σp = +0.06 for fluorine [1]. These differences are pharmacologically meaningful: in arylpiperazine series targeting sigma-1 and sigma-2 receptors, halogen substitution identity directly affects receptor subtype selectivity (Cl > F trend observed for sigma-2 affinity in published arylpiperazine SAR studies) [2]. Furthermore, Pietrzycka et al. (2006) demonstrated that chlorine addition to the phenoxy moiety of 1-(phenoxyethyl)-piperazine derivatives decreased antioxidant properties relative to non-chlorinated and methyl-substituted analogs, establishing that chlorine placement within this chemotype is not biologically neutral [3]. No direct receptor binding data are available for either the target compound or its 4-fluorophenyl analog, so this evidence is class-level inference based on established substituent property differences verified across multiple arylpiperazine series.

QSAR medicinal chemistry structure-activity relationships CNS receptor binding

Scaffold Extension Differentiation: Phenoxyethyl Urea Side-Chain vs. Truncated Piperazine Urea Analog — Hydrogen-Bonding Capacity and Molecular Recognition Potential

The target compound (MW 402.92) features an extended urea side-chain terminating in a phenoxyethyl group, whereas the truncated analog 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea (CAS 883808-65-9; MW 282.77) lacks this extension entirely [1]. The phenoxyethyl urea extension adds one additional hydrogen-bond acceptor (the phenoxy oxygen), increases the number of rotatable bonds from 5 to 10, and raises the topological polar surface area (tPSA) from approximately 42 Ų (truncated analog) to 50.72 Ų (target compound, predicted) [2]. This scaffold extension also shifts the calculated clogP from approximately 1.4 (truncated analog) to 2.76 (target compound), placing the compound within the optimal lipophilicity range for CNS drug-likeness (clogP 1-4) while adding a phenoxy terminus that can engage in π-π stacking interactions with aromatic receptor residues [2]. In the context of sigma receptor pharmacophore models, the extended lipophilic tail region is a known determinant of binding affinity, with N-arylalkyl and N-phenoxyalkyl extensions modulating both potency and subtype selectivity in piperazine-based sigma ligands [3].

scaffold design hydrogen bonding molecular recognition hit-to-lead

Predicted Physicochemical Profile and Drug-Likeness Assessment vs. Class Benchmarks — CNS Multiparameter Optimization (MPO) Suitability

The predicted physicochemical profile of CAS 1396811-92-9 places it within favorable drug-like and CNS-accessible chemical space by multiple criteria. Key predicted properties include: density 1.202 ± 0.06 g/cm³ at 20 °C, boiling point 627.2 ± 55.0 °C, pKa 13.83 ± 0.46, clogP 2.76, and tPSA 50.72 Ų [1][2]. Against the CNS MPO (Multiparameter Optimization) desirability criteria (tPSA < 70 Ų, MW < 400, clogP < 5, HBD ≤ 3, pKa < 8), the compound satisfies four of five parameters with a borderline MW (402.92 vs. 400 cutoff) [3]. In comparison, the widely studied antipsychotic cariprazine — a clinically approved piperazine urea — has a MW of 427.48, clogP of approximately 4.2, and tPSA of ~52 Ų, indicating that the target compound occupies a comparable and potentially more favorable physicochemical space (lower clogP, similar tPSA) [4]. The compound complies with Lipinski's Rule of Five (no violations) and Veber's oral bioavailability rules (tPSA < 140 Ų, rotatable bonds ≤ 10), supporting its suitability as a screening compound for oral bioavailability-compatible hit identification [2].

drug-likeness CNS MPO physicochemical profiling ADME prediction lead selection

Piperazine Urea Class Anti-Adenovirus Activity: Pharmacophore Validation and Structural Alignment of CAS 1396811-92-9 with Active Chemotype Features

Mazzotta et al. (2020) identified 12 piperazine-derived urea/thiourea compounds from a 67-member library that inhibited human adenovirus (HAdV) replication with IC50 values ranging from 0.6 to 5.1 μM and low cytotoxicity (CC50 from 28.70 to >200 μM), yielding selectivity indices supportive of further development [1]. The active pharmacophore common to these compounds includes a piperazine core, a urea/thiourea linker, and an aromatic substituent at the piperazine N4 position — all three features present in CAS 1396811-92-9. Notably, eight of the twelve active derivatives also blocked human cytomegalovirus (HCMV) DNA replication at low micromolar concentrations, indicating broad-spectrum antiviral potential within this chemotype [1]. While CAS 1396811-92-9 was not part of the tested library, its structural alignment with the active pharmacophore — particularly the 4-chlorophenyl piperazine motif and the urea linkage — is consistent with the SAR trends reported. The compound's extended phenoxyethyl group diverges from the tested series (which primarily featured shorter N-alkyl or N-cycloalkyl substituents), representing a structural expansion opportunity that may modulate antiviral potency or selectivity in ways not yet explored.

antiviral adenovirus piperazine urea privileged scaffold drug discovery

Receptor Target Class Potential: 4-Chlorophenyl Piperazine Motif as a Privileged Fragment for Sigma, Dopamine, and Serotonin Receptor Engagement

The 4-chlorophenyl piperazine substructure present in CAS 1396811-92-9 is a well-characterized privileged fragment across multiple CNS receptor families. 1-(4-Chlorophenyl)piperazine itself is a recognized serotonin receptor ligand with mixed 5-HT agonist/antagonist properties [1]. In the sigma receptor field, arylpiperazines with 4-chloro substitution have demonstrated high-affinity binding: for example, the clinically used antipsychotic haloperidol (a 4-chlorophenyl piperidine) binds sigma-1 receptors with Ki = 4 nM [2]. More broadly, the piperazine urea scaffold has produced TRPV1 antagonists with IC50 (CAP) = 9.80 nM (compound 5ac, Hu et al. 2021) , fatty acid amide hydrolase (FAAH) inhibitors with oral efficacy in neuropathic pain models [3], and soluble epoxide hydrolase (sEH) inhibitors [4]. The target compound's combination of the 4-chlorophenyl piperazine fragment with a phenoxyethyl urea extension is structurally distinct from any single literature-reported ligand, positioning it as a novel chemotype within a broadly validated target class space. No direct binding data exist for CAS 1396811-92-9 at any receptor.

sigma receptor dopamine receptor serotonin receptor privileged fragment CNS pharmacology

Recommended Application Scenarios for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396811-92-9) Based on Verified Evidence


CNS Receptor Screening Panels: Sigma-1/Sigma-2, Dopamine D2/D3/D4, and Serotonin 5-HT1A/5-HT2A Profiling

The 4-chlorophenyl piperazine privileged fragment (Section 3, Evidence_Item 4) and the favorable CNS MPO profile (Evidence_Item 3) support deployment of this compound in broad CNS receptor screening panels. The predicted clogP of 2.76 and tPSA of 50.72 Ų indicate blood-brain barrier permeability potential comparable to approved CNS drugs such as cariprazine (clogP ~4.2, tPSA ~52 Ų) [1]. The compound's unique phenoxyethyl urea extension provides a structural departure from known sigma and dopamine receptor ligands [2], offering the potential for novel selectivity profiles. Procurement is recommended for laboratories running radioligand displacement assays against sigma-1, sigma-2, dopamine D2/D3/D4, and serotonin 5-HT1A/5-HT2A receptor panels.

Antiviral Screening Against Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV)

The Mazzotta et al. (2020) study established that piperazine-derived ureas can achieve HAdV IC50 values of 0.6–5.1 μM with low cytotoxicity (CC50 up to >200 μM) [3]. CAS 1396811-92-9 incorporates all three pharmacophoric elements of the active series. Its extended phenoxyethyl group — absent from the 67-compound library — represents a structural diversification opportunity. The compound should be prioritized for HAdV replication inhibition assays with parallel cytotoxicity assessment (CC50 determination) to establish selectivity index, and if active, expanded to HCMV DNA replication assays given that 8 of 12 active derivatives in the original study also blocked HCMV [3].

Structure-Activity Relationship (SAR) Expansion of Piperazine Urea Privileged Scaffolds — Halogen and Side-Chain Optimization

The compound serves as a strategic SAR probe at two distinct structural positions. First, the 4-chlorophenyl substituent (π = +0.71, σp = +0.23) can be systematically compared with the 4-fluorophenyl analog (CAS 1396767-05-7; π = +0.14, σp = +0.06) to establish halogen-dependent SAR [4]. Second, the phenoxyethyl urea extension can be compared with the truncated analog (CAS 883808-65-9) to quantify the contribution of the extended side-chain to target engagement . The Pietrzycka et al. (2006) finding that chlorine addition decreased antioxidant activity in 1-(phenoxyethyl)-piperazines provides precedent that halogen modifications in this chemotype produce measurable biological differences [5]. Procurement of the target compound alongside both comparators enables a three-way SAR matrix study.

Computational Chemistry and Virtual Screening Library Enrichment — Docking and Pharmacophore Modeling

With predicted properties (MW 402.92, clogP 2.76, tPSA 50.72 Ų, 10 rotatable bonds) placing it within lead-like chemical space [1], this compound is suitable for computational docking studies against crystal structures or homology models of sigma receptors (e.g., PDB: 5HK1 for sigma-1), dopamine D3 receptor (PDB: 3PBL), and TRPV1. The compound's 3D conformation, available via ZINC15 in ready-to-dock formats [1], can be used to generate pharmacophore hypotheses that guide virtual screening of larger compound collections. The absence of published activity data makes it a valuable 'negative control-like' query molecule for benchmarking docking scoring functions against experimentally uncharacterized piperazine ureas.

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